Product packaging for [1-(Oxiran-2-yl)cyclobutyl]methanol(Cat. No.:CAS No. 2305251-98-1)

[1-(Oxiran-2-yl)cyclobutyl]methanol

Cat. No.: B2831330
CAS No.: 2305251-98-1
M. Wt: 128.171
InChI Key: YHIBMUPPFCGWII-UHFFFAOYSA-N
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Description

[1-(Oxiran-2-yl)cyclobutyl]methanol is a versatile chemical building block of high interest in synthetic and medicinal chemistry research. This compound features two highly functionalizable moieties: a strained, reactive oxirane (epoxide) ring and a primary alcohol group. The oxirane ring is a key functionality known to undergo regioselective ring-opening reactions by nucleophiles, which is a fundamental transformation for constructing complex molecular architectures . This reactivity makes it a valuable precursor for the synthesis of various alkaloid-type heterocycles, which are important scaffolds in drug discovery . The cyclobutane ring contributes to the molecular geometry and can impart favorable physicochemical properties to the resulting compounds. The primary application of this reagent is in the development of novel pharmaceutical compounds. Researchers can utilize it to create azetidines (strained four-membered N-heterocycles) and other saturated heterocycles that are considered challenging to synthesize but are increasingly valuable due to their improved metabolic stability and bioavailability in drug candidates . The concurrent presence of the hydroxymethyl group allows for further synthetic elaboration, enabling researchers to fine-tune the properties of the final molecule or link it to other molecular fragments. This product is provided For Research Use Only and is strictly intended for use in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B2831330 [1-(Oxiran-2-yl)cyclobutyl]methanol CAS No. 2305251-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(oxiran-2-yl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-7(2-1-3-7)6-4-9-6/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIBMUPPFCGWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Oxiran 2 Yl Cyclobutyl Methanol

Construction of the Oxirane Ring

The formation of the epoxide ring is a critical transformation in the synthesis of [1-(Oxiran-2-yl)cyclobutyl]methanol. This is typically achieved either by the direct oxidation of an olefinic precursor or by the intramolecular cyclization of a suitable functionalized intermediate.

Stereoselective Epoxidation Reactions of Olefinic Precursors

The most direct route to the oxirane ring involves the epoxidation of the corresponding olefinic precursor, (1-vinylcyclobutyl)methanol. The stereoselectivity of this reaction is of paramount importance, as it dictates the relative orientation of the hydroxymethyl group and the epoxide. Various reagents and catalytic systems have been developed for stereoselective epoxidation.

Directed epoxidation, guided by the allylic hydroxyl group, is a powerful strategy to control stereochemistry. Vanadium catalysts, such as vanadyl acetylacetonate (B107027) [VO(acac)₂], in combination with an oxidant like tert-butyl hydroperoxide (t-BuOOH), are known to coordinate to the hydroxyl group, delivering the oxygen atom to the same face of the double bond. rsc.org This approach is expected to produce the syn-epoxide with high selectivity.

Alternatively, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for epoxidation. nih.gov While generally effective, the stereoselectivity with m-CPBA can be variable and may depend on the steric environment around the double bond. In the absence of a directing group effect, the reagent may approach from the less sterically hindered face. Asymmetric epoxidation, such as the Sharpless-Katsuki epoxidation, could also be employed to achieve high enantioselectivity if a specific enantiomer of the target molecule is desired.

Table 1: Reagents for Stereoselective Epoxidation of (1-vinylcyclobutyl)methanol

Reagent/Catalyst System Oxidant Typical Selectivity Reference
VO(acac)₂ t-BuOOH High syn-diastereoselectivity rsc.org
Ti(OiPr)₄ / DET t-BuOOH High enantioselectivity (Sharpless Epoxidation) N/A
m-Chloroperoxybenzoic acid (m-CPBA) N/A Moderate to good diastereoselectivity nih.gov

DET: Diethyl tartrate

Research has shown that fungal peroxygenases can catalyze the epoxidation of fatty acids with high regio- and enantioselectivity, suggesting that biocatalytic methods could offer a green and highly selective alternative for the synthesis of chiral epoxides like this compound. nih.gov

Intramolecular Ring Closure Approaches from Halohydrins or Related Derivatives

An alternative to direct oxidation is the intramolecular cyclization of a precursor containing vicinal halo and hydroxyl functionalities (a halohydrin). This two-step process begins with the formation of the halohydrin from the olefin, (1-vinylcyclobutyl)methanol. This can be achieved by reacting the alkene with a halogen source (e.g., N-bromosuccinimide or N-iodosuccinimide) in the presence of water.

The subsequent ring closure to form the epoxide is typically induced by a base. The base deprotonates the hydroxyl group, and the resulting alkoxide displaces the adjacent halide via an intramolecular Williamson ether synthesis (SN2 reaction). This process is stereospecific; the configuration of the carbon bearing the leaving group is inverted. Therefore, the stereochemistry of the halohydrin precursor directly determines the stereochemistry of the final epoxide. The synthesis of halohydrins from alkenes often proceeds via an anti-addition mechanism. beilstein-journals.org

Table 2: Intramolecular Cyclization for Oxirane Formation

Precursor Type Cyclization Conditions Key Features Reference
Bromohydrin NaOH, K₂CO₃, or other bases Stereospecific SN2 reaction beilstein-journals.org
Iodohydrin NaOH, K₂CO₃, or other bases Iodo group is a better leaving group beilstein-journals.org

This strategy is widely employed in the synthesis of various epoxides and is particularly useful when direct epoxidation proves difficult or lacks the desired selectivity. researchgate.net

Formation of the Cyclobutyl Core

Strategies that construct the four-membered ring represent a different paradigm in the synthesis of this compound. These methods often employ cycloaddition or ring-expansion reactions as the key step.

Formal [3+1]-Cycloaddition Strategies Utilizing Epoxy Alcohol Derivatives

The construction of the cyclobutane (B1203170) ring via a formal [3+1]-cycloaddition is an advanced approach. In this context, an epoxy alcohol derivative, such as glycidol (B123203) or its protected forms, can serve as the three-carbon component. This synthon would react with a one-carbon species that is dually electrophilic or can function as a C1-bisnucleophile equivalent.

For instance, a thesis by McDonald describes the synthesis of borylated cyclobutanols through a formal [3+1]-cycloaddition of 1,1-diborylalkanes with epihalohydrins or epoxy alcohol derivatives. scholaris.ca This methodology could be adapted to synthesize a precursor to the target molecule. The reaction of an epoxy alcohol with a reagent like bis(iodozincio)methane could also be explored. While [3+1]-cycloadditions are less common than [2+2] or [4+2] variants, they offer a unique pathway to four-membered rings. nih.gov

Table 3: Potential Reactants for a [3+1]-Cycloaddition Approach

3-Carbon Component (C3 Synthon) 1-Carbon Component (C1 Synthon) Proposed Catalyst/Conditions Reference
Protected Glycidol 1,1-Diborylalkanes Lewis or Brønsted acid scholaris.ca
Epihalohydrin Sulfur Ylides Metal catalyst (e.g., Cu(I)) nih.gov

The development of such strategies is an active area of research, with potential for creating highly functionalized cyclobutane structures.

Advanced [2+2]-Cycloaddition Methodologies and Their Adaptations

The [2+2]-cycloaddition is arguably the most common method for synthesizing cyclobutane rings. nih.gov To apply this to the synthesis of this compound, one could envision the reaction between an alkene bearing the oxirane moiety and a ketene (B1206846) or ketene equivalent. For example, the reaction of 2-vinyloxirane with dichloroketene (B1203229) (generated in situ from trichloroacetyl chloride and a base) would yield a dichlorocyclobutanone intermediate, which could then be dehalogenated and reduced to the target alcohol.

Photochemical [2+2]-cycloadditions are another powerful tool. pageplace.de The irradiation of an alkene and an enone can lead to the formation of a cyclobutane ring. Adapting this would require a substrate such as an α,β-unsaturated ketone reacting with an alkene containing the required oxirane precursor. Transition metal-catalyzed [2+2] cycloadditions also offer a pathway under milder conditions compared to photochemical methods. nih.gov

Table 4: [2+2]-Cycloaddition Strategies for Cyclobutane Formation

Reactant 1 Reactant 2 Reaction Type Reference
2-Vinyloxirane Dichloroketene [2+2] Cycloaddition pageplace.de
Alkene Alkene Photochemical [2+2] Cycloaddition nih.gov

These methods provide a modular approach to the cyclobutane core, allowing for the introduction of various substituents.

Ring-Expansion and Rearrangement Pathways to Cyclobutane Scaffolds

Ring-expansion reactions offer an elegant way to synthesize strained ring systems like cyclobutanes from more readily available smaller rings, such as cyclopropanes. researchgate.net A plausible pathway to this compound would involve the rearrangement of a (1-(oxiran-2-yl)cyclopropyl)methanol derivative.

Treatment of such a cyclopropylcarbinol system with a Lewis acid or under solvolytic conditions can induce a rearrangement where the cyclopropane (B1198618) ring expands to a cyclobutane. ugent.be For example, the reaction of 1-(oxiran-2-yl)cyclopropanemethanol with boron trifluoride etherate could trigger a cascade to form the desired cyclobutanol (B46151) scaffold. This type of transformation is driven by the release of ring strain from the three-membered ring. Similar ring expansions of cyclobutylmethyl systems to form cyclopentanes are well-documented, highlighting the synthetic utility of strain-driven rearrangements. ugent.benih.gov

Table 5: Ring-Expansion Approaches to the Cyclobutane Core

Precursor Reagent/Conditions Mechanism Reference
(1-(Oxiran-2-yl)cyclopropyl)methanol Lewis Acid (e.g., BF₃·OEt₂) Carbocation-mediated rearrangement ugent.be
1-Vinylcyclopropanol derivative Hypervalent Iodine Reagent Oxidative rearrangement nih.gov

These rearrangement pathways can provide stereocontrolled access to functionalized cyclobutanes from carefully designed cyclopropane precursors. whiterose.ac.uk

Reactivity Profiles of 1 Oxiran 2 Yl Cyclobutyl Methanol

The reactivity of [1-(Oxiran-2-yl)cyclobutyl]methanol is dominated by the high ring strain of the three-membered epoxide ring, which makes it susceptible to ring-opening reactions under both nucleophilic and acidic conditions. masterorganicchemistry.comfiveable.memasterorganicchemistry.comchemistrysteps.com The adjacent primary alcohol also presents a site for various functional group transformations and can participate in intramolecular reactions.

Oxirane Ring-Opening Reactions

The cleavage of the epoxide ring is a key transformation, driven by the release of approximately 25 kcal/mol of ring strain energy. masterorganicchemistry.com This process can be initiated by a wide array of nucleophiles.

Strong nucleophiles, including alkoxides, thiolates, and amines, readily attack the electrophilic carbons of the epoxide ring. chemistrysteps.comchemistrysteps.comlibretexts.org These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.orgyoutube.com The significant ring strain of the epoxide facilitates the departure of the oxygen atom, which is normally a poor leaving group. masterorganicchemistry.comlibretexts.org

Regioselectivity: In the case of this compound, the two carbons of the oxirane ring are not equally substituted. One is a secondary carbon, while the other is a primary carbon within the cyclobutane (B1203170) ring. Under basic or neutral conditions with a strong nucleophile, the attack will preferentially occur at the less sterically hindered carbon—the secondary C2 of the oxirane ring. fiveable.mechemistrysteps.comlibretexts.orgchemistry.coach This regioselectivity is a hallmark of the SN2 mechanism, where steric accessibility is the dominant factor. libretexts.org

Stereochemical Outcomes: The ring-opening reaction occurs via a backside attack, leading to an inversion of configuration at the carbon center that is attacked. masterorganicchemistry.comyoutube.comucalgary.ca This results in the formation of a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. chemistrysteps.com

Table 1: Illustrative Nucleophilic Ring-Opening Reactions and Products

Nucleophile (Reagent)Product StructureProduct Name
CH₃O⁻ (from CH₃ONa)1-(1-Cyclobutyl-2-methoxy-2-hydroxyethyl)cyclobutanol
RS⁻ (from RSH + base)1-(1-Cyclobutyl-2-hydroxy-2-(alkylthio)ethyl)cyclobutanol
NH₃1-(2-Amino-1-cyclobutyl-2-hydroxyethyl)cyclobutanol

Lewis acids are effective catalysts for epoxide ring-opening reactions, allowing the use of even weak nucleophiles like alcohols or water. rsc.orgacs.orgresearchgate.netosti.gov The Lewis acid coordinates to the epoxide oxygen, enhancing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack. acs.orgjove.com A variety of Lewis acids, such as aluminum triflate and tin-containing zeolites, have been shown to be effective catalysts for such transformations. rsc.orgosti.gov The catalytic effect lowers the reaction barrier by polarizing the epoxide's filled orbitals away from the incoming nucleophile, reducing steric repulsion. acs.org

Acid-Catalyzed Ring Opening and Electrophilic Activation

Under acidic conditions, the reaction mechanism for epoxide ring-opening changes significantly. The epoxide oxygen is first protonated by the acid, forming an oxonium ion, which is a much better leaving group. chemistrysteps.comucalgary.cajove.compressbooks.pub

The subsequent nucleophilic attack has characteristics of both SN1 and SN2 reactions. libretexts.orgpressbooks.pub While the attack still occurs from the backside, leading to a trans product (an SN2-like feature), the regioselectivity is governed by electronic factors (an SN1-like feature). ucalgary.capressbooks.pubnerdfighteria.info For an epoxide like the one in this compound, which has primary and secondary carbons, the positive charge in the transition state is better stabilized at the more substituted (secondary) carbon. However, the attack typically occurs at the less substituted position. pressbooks.pub If one of the carbons were tertiary, the attack would favor that more substituted position. libretexts.orgchemistry.coachpressbooks.pub

Table 2: Regioselectivity of Epoxide Ring Opening

ConditionMechanism TypeSite of Nucleophilic AttackMajor Product
Basic/NucleophilicSN2Less substituted carbontrans-1,2-disubstituted product
AcidicSN1-like/SN2More substituted carbon (if tertiary) or less substituted (if primary/secondary)trans-1,2-disubstituted product

Intramolecular Ring Transformations Involving the Epoxide

The presence of the primary hydroxymethyl group in close proximity to the epoxide ring allows for intramolecular reactions. The hydroxyl group can act as an internal nucleophile, attacking the epoxide to form a cyclic ether. nih.govresearchgate.netcanterbury.ac.nz This acid-catalyzed cyclization is subject to stereochemical and kinetic control, often following Baldwin's rules for ring closure. academie-sciences.fr Depending on which carbon of the epoxide is attacked, different-sized rings can be formed. Attack at the C2 of the oxirane would lead to a five-membered tetrahydrofuran (B95107) ring, while attack at the C1 would result in a six-membered tetrahydropyran (B127337) ring. The formation of the five-membered ring is generally favored kinetically. canterbury.ac.nz

Reactions of the Primary Hydroxymethyl Functional Group

The primary alcohol moiety of this compound can undergo reactions typical of primary alcohols, provided the reagents used are compatible with the sensitive epoxide ring. chemistry.coach

Oxidation: Primary alcohols can be oxidized to form aldehydes or, with stronger oxidizing agents, carboxylic acids. nerdfighteria.infoyoutube.comwikipedia.org Care must be taken to select reagents that will not cleave the epoxide. Milder reagents are generally preferred to stop the oxidation at the aldehyde stage. wikipedia.org

Esterification: The hydroxyl group can react with carboxylic acids or acyl chlorides to form esters. nih.govgoogle.com This reaction is often catalyzed by an acid or base.

Etherification: Conversion of the alcohol to an ether can be achieved, for instance, through the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide.

These reactions highlight the synthetic utility of this compound as a building block for more complex molecules, leveraging the distinct reactivity of its two functional groups.

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol moiety of this compound is susceptible to oxidation to yield the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions employed. The presence of the adjacent epoxide and cyclobutane rings necessitates the use of mild and selective oxidizing agents to avoid unwanted side reactions, such as epoxide ring-opening or cyclobutane ring cleavage.

A variety of modern oxidation protocols are available for the conversion of primary alcohols to carbonyl compounds. semanticscholar.orgmdpi.comorganic-chemistry.org For instance, reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for the selective oxidation of primary alcohols to aldehydes. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), would likely lead to the formation of the corresponding carboxylic acid. In the case of the structurally similar compound, {1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol, oxidation to the corresponding ketone or aldehyde has been reported using agents like KMnO₄ and CrO₃. It is anticipated that this compound would react similarly.

The general transformation is depicted below:

Figure 1: Oxidation of this compound to the corresponding aldehyde or carboxylic acid.

Oxidizing AgentProductTypical Conditions
Pyridinium Chlorochromate (PCC)[1-(Oxiran-2-yl)cyclobutyl]carbaldehydeDichloromethane (DCM), Room Temperature
Dess-Martin Periodinane[1-(Oxiran-2-yl)cyclobutyl]carbaldehydeDichloromethane (DCM), Room Temperature
Potassium Permanganate (KMnO₄)1-(Oxiran-2-yl)cyclobutane-1-carboxylic acidBasic aqueous solution, heating

Table 1: Predicted Oxidation Reactions of this compound.

Esterification and Etherification Reactions

The primary hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and etherification with alkyl halides or other electrophiles.

Esterification: The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. nih.govresearchgate.netuni.lu To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. nih.gov Alternatively, for more sensitive substrates, the use of coupling agents or the reaction with more reactive acyl chlorides or anhydrides under basic conditions can be employed. uni.lu

Figure 2: Esterification of this compound.

Etherification: The Williamson ether synthesis provides a general route to ethers, wherein the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Other methods, such as reductive etherification, which involves the coupling of alcohols and ketones, have also been developed. researchgate.net

Reaction TypeReagentsProduct
Fischer EsterificationR-COOH, H⁺ catalyst[1-(Oxiran-2-yl)cyclobutyl]methyl ester
AcylationR-COCl, Pyridine[1-(Oxiran-2-yl)cyclobutyl]methyl ester
Williamson Ether Synthesis1. NaH; 2. R-X[1-(Oxiran-2-yl)cyclobutyl]methoxymethyl ether

Table 2: Predicted Esterification and Etherification Reactions.

Reductive Transformations

The oxirane ring in this compound is the most likely site for reduction. Epoxides are susceptible to ring-opening by hydride-donating reagents. For the analogous compound {1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol, reduction with lithium aluminum hydride (LiAlH₄) converts the oxirane ring into a diol. A similar transformation is expected for this compound. The regioselectivity of the ring-opening would depend on the reaction conditions (acidic vs. basic) and the nature of the reducing agent. Under nucleophilic conditions (e.g., LiAlH₄), the hydride will typically attack the less substituted carbon of the epoxide, leading to the formation of a secondary alcohol.

Figure 3: Reductive opening of the epoxide ring.

Reducing AgentProduct
Lithium Aluminum Hydride (LiAlH₄)1-(1,3-dihydroxypropan-2-yl)cyclobutan-1-ol
Sodium Borohydride (NaBH₄)1-(1,3-dihydroxypropan-2-yl)cyclobutan-1-ol

Table 3: Predicted Reductive Transformations.

Reactivity and Transformations of the Cyclobutyl Ring System

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to a variety of ring-opening and rearrangement reactions that are not typically observed in larger, less strained cycloalkanes. masterorganicchemistry.com

Strain-Release Reactions of the Cyclobutane Moiety

The high ring strain of the cyclobutane can be harnessed as a driving force for synthetic transformations. researchgate.netnih.gov For instance, 2-cyclobutyl oxirane systems are known to be suitable substrates for cyclobutane to cyclopentane (B165970) rearrangements. ugent.be Under the influence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), the epoxide can be activated, triggering a rearrangement and expansion of the adjacent cyclobutane ring to form a more stable cyclopentane derivative. ugent.be This suggests that this compound could potentially be converted into a substituted cyclopentanone (B42830) derivative.

Furthermore, radical-mediated strain-release reactions of bicyclo[1.1.0]butanes, which are precursors to substituted cyclobutanes, are well-documented. researchgate.netnih.govrsc.org These reactions, often initiated by photoredox catalysis, allow for the formation of functionalized cyclobutanes. rsc.orgchemrxiv.org While not a direct reaction of the title compound, it highlights the inherent reactivity of the cyclobutane scaffold towards strain-releasing transformations.

Electron-Transfer-Catalyzed Cycloreversion Processes

The [2+2] cycloreversion of cyclobutane rings to form two alkene fragments is a thermally forbidden but photochemically allowed process. However, this reaction can be catalyzed by electron transfer. Theoretical studies have shown that the activation barrier for the cycloreversion of a cyclobutane radical anion is significantly lower than that of the neutral molecule. nih.gov This suggests that under conditions conducive to single-electron transfer, particularly with electron-deficient substituents, the cyclobutane ring could undergo cleavage. nih.gov The reaction of radical cations formed by electron transfer has been shown to be substantially faster than the thermal background reaction for other cyclobutane systems. nih.gov Given the presence of oxygen functionalities, which can influence the electronic properties of the ring, the possibility of such a cycloreversion pathway for this compound or its derivatives under specific redox conditions cannot be ruled out.

Intermolecular Reactions Involving the Cyclobutyl Scaffold

The cyclobutane ring can serve as a scaffold for directing intermolecular reactions. For instance, cyclobutanols can undergo palladium-catalyzed aminocarbonylation to produce cyclobutanecarboxamides, preserving the four-membered ring. nih.gov While this reaction involves a hydroxyl group directly on the ring, it demonstrates the utility of the cyclobutane framework in directing the formation of new functional groups. Additionally, the cyclobutane moiety can participate in various coupling reactions. For example, secondary carbocyclic systems, including cyclobutanes, have been shown to be viable partners in metallaphotoredox-catalyzed deoxygenative alkylation reactions. nih.gov Such methodologies could potentially be applied to derivatives of this compound to forge new carbon-carbon bonds at the cyclobutane ring.

Theoretical and Computational Studies of 1 Oxiran 2 Yl Cyclobutyl Methanol

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule. For [1-(Oxiran-2-yl)cyclobutyl]methanol, these methods are employed to determine its most stable three-dimensional structure and to characterize its electronic nature, which is crucial for predicting its reactivity and physical properties.

Geometrical Optimization and Conformational Analysis

The initial step in the computational study of this compound involves the optimization of its geometry to find the lowest energy conformation. This is achieved through methods such as Density Functional Theory (DFT), which allows for the exploration of the potential energy surface of the molecule. The spirocyclic nature of the cyclobutane (B1203170) and oxirane rings introduces significant ring strain, which plays a critical role in defining the molecule's geometry.

The puckering of the cyclobutane ring and the relative orientation of the oxirane and methanol (B129727) substituents give rise to several possible conformers. A thorough conformational analysis is necessary to identify all stable isomers and their relative energies. This process involves systematically rotating the flexible bonds of the molecule and performing geometry optimizations for each starting structure. The results of such an analysis would typically be presented in a table summarizing the relative energies and key dihedral angles of the most stable conformers.

Illustrative Data Table: Conformational Analysis of this compound This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.

ConformerRelative Energy (kcal/mol)Dihedral Angle (O-C-C-O) (degrees)
A0.0065.4
B1.25-72.8
C2.89175.1

Elucidation of Electronic Properties and Frontier Molecular Orbitals

Once the lowest energy conformer is identified, its electronic properties can be investigated in detail. This includes the calculation of the molecule's dipole moment, polarizability, and the distribution of electron density. The analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance as they govern the molecule's reactivity.

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO indicates the region most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized on the oxygen atoms of the oxirane and methanol groups, while the LUMO is likely to be associated with the strained C-C bonds of the cyclobutane and oxirane rings.

Illustrative Data Table: Electronic Properties of this compound This table presents hypothetical data to illustrate the expected outcomes of an electronic structure analysis.

PropertyCalculated Value
HOMO Energy (eV)-6.85
LUMO Energy (eV)1.23
HOMO-LUMO Gap (eV)8.08
Dipole Moment (Debye)2.54

Computational Insights into Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For this compound, computational studies can be used to explore the reactivity of the strained oxirane and cyclobutane rings.

Theoretical Investigations of Oxirane Ring-Opening Mechanisms

The oxirane ring is a highly reactive functional group due to its significant ring strain. It can undergo ring-opening reactions under both acidic and basic conditions. Theoretical investigations of these mechanisms involve mapping the potential energy surface of the reaction to identify the transition states and intermediates.

Under acidic conditions, the reaction is likely to proceed via a protonated oxirane intermediate, followed by nucleophilic attack. Under basic conditions, the reaction would be initiated by the direct attack of a nucleophile on one of the carbon atoms of the oxirane ring. Computational studies can predict the activation energies for these different pathways, providing insights into the reaction kinetics.

Computational Modeling of Cyclobutyl Ring Transformations

The cyclobutane ring, while less strained than the oxirane ring, can also undergo a variety of transformations, particularly under thermal or photochemical conditions. Computational modeling can be used to explore the mechanisms of these reactions, such as ring-opening to form butadienes or rearrangement to other cyclic structures. These studies would involve the calculation of the energies of various possible transition states and intermediates to determine the most likely reaction pathways.

Prediction of Regio- and Stereoselectivity via Transition State Analysis

Many of the reactions involving this compound are expected to be regioselective and/or stereoselective. For example, in the oxirane ring-opening reaction, the nucleophile can attack either of the two carbon atoms of the oxirane ring. Transition state analysis can be used to predict the preferred site of attack by calculating the activation energies for the formation of the different possible products.

The stereochemistry of the products is also determined by the geometry of the transition state. By carefully analyzing the structures of the transition states, it is possible to predict the stereochemical outcome of the reaction. This information is invaluable for the design of synthetic routes to new molecules.

Illustrative Data Table: Predicted Activation Energies for Oxirane Ring-Opening This table presents hypothetical data to illustrate the expected outcomes of a transition state analysis for the reaction of this compound with a generic nucleophile (Nu-).

Site of AttackTransition StateActivation Energy (kcal/mol)Predicted Major Product
Cα (less substituted)TS115.2Regioisomer A
Cβ (more substituted)TS218.9Regioisomer B

Analysis of Ring Strain and Structural Dynamics

The molecule this compound incorporates two distinct ring systems, a cyclobutane ring and an oxirane (epoxide) ring, both of which are characterized by significant ring strain. This inherent strain is a consequence of deviations from ideal bond angles and torsional strain from eclipsing interactions, and it fundamentally influences the molecule's structure and reactivity. wikipedia.orglscollege.ac.inchemistrysteps.com

The cyclobutane moiety possesses substantial ring strain, estimated to be around 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.com This instability arises from two primary sources: angle strain and torsional strain. If the cyclobutane ring were perfectly planar, the internal C-C-C bond angles would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. chemistrysteps.commasterorganicchemistry.com To alleviate the torsional strain that would result from the eclipsing of all eight C-H bonds in a planar conformation, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. libretexts.orgyoutube.com This puckering reduces the eclipsing interactions between adjacent hydrogen atoms at the cost of slightly increased angle strain, with the C-C-C bond angles compressing to about 88°. wikipedia.orglscollege.ac.inlibretexts.org

Computational studies on cyclobutane itself reveal a double-minimum potential energy surface for the puckering motion. The equilibrium puckering angle has been determined to be approximately 29.6° with an inversion barrier of about 482 cm⁻¹ (or 1.48 kcal/mol). nih.gov This low barrier indicates that the ring is highly dynamic, rapidly inverting between its two equivalent puckered conformations at room temperature. The substitution of a bulky (oxiran-2-yl)methanol group at the C1 position is expected to significantly influence this dynamic behavior. The substituent will introduce a preference for one puckered conformation over the other, likely with the substituent occupying a pseudo-equatorial position to minimize steric interactions.

The oxirane ring, a three-membered heterocycle, exhibits even greater ring strain, primarily due to severe angle strain. The internal C-C-O bond angles are constrained to approximately 60°, a major deviation from the ideal 109.5° for sp³ hybridized atoms. This high degree of strain makes the oxirane ring susceptible to nucleophilic ring-opening reactions, a key aspect of its chemical reactivity. lscollege.ac.in

The structural dynamics of this compound are dominated by the puckering of the cyclobutane ring. The presence of the large substituent breaks the symmetry of the puckering potential, leading to non-equivalent conformational isomers. The interconversion between these conformers would occur via the planar transition state, and the energy difference between them would be dictated by the steric and electronic effects of the (oxiran-2-yl)methanol group.

Table 1: Comparative Ring Strain and Structural Parameters

ParameterCyclobutaneOxirane
Total Ring Strain (kcal/mol) ~26.3~29.0
Primary Source of Strain Angle and Torsional StrainAngle Strain
Internal Bond Angle (C-C-C or C-O-C) ~88° (Puckered)~60°
Conformation Puckered (Butterfly)Planar
Puckering Inversion Barrier (kcal/mol) ~1.48N/A

Isomeric Configurations and Hyperconjugation Effects in the Cyclobutyl Moiety

The structure of this compound contains two stereogenic centers: the C1 carbon of the cyclobutane ring and the C2 carbon of the oxirane ring. This gives rise to four possible stereoisomers: (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R). Each of these isomers will have distinct three-dimensional arrangements and potentially different conformational preferences and stabilities.

Within the puckered cyclobutane ring, substituents can occupy two distinct positions: axial and equatorial. The axial position is directed perpendicular to the approximate plane of the ring, while the equatorial position points outwards from the ring. For monosubstituted cyclobutanes, as with cyclohexanes, there is generally a thermodynamic preference for the substituent to occupy the less sterically hindered equatorial position. spcmc.ac.inacs.orgnih.gov In this compound, the bulky (oxiran-2-yl)methanol group would strongly favor the equatorial orientation to minimize steric clashes with the axial hydrogens on the same side of the ring. The ring inversion process allows for the interconversion between the axial and equatorial conformers, but the equilibrium will heavily favor the equatorial conformer.

Hyperconjugation, the interaction of electrons in a sigma (σ) orbital with an adjacent empty or partially filled non-bonding p-orbital or antibonding σ* or π* orbital, plays a crucial role in the stability and structure of the cyclobutyl moiety. wikipedia.org In saturated systems like cyclobutane, the dominant hyperconjugative interactions are of the σ → σ* type. These interactions involve the delocalization of electron density from a filled C-H or C-C bonding orbital into an adjacent antibonding C-C or C-H orbital. cardiff.ac.uk

Table 2: Isomeric and Hyperconjugation Considerations

AspectDescription
Stereogenic Centers C1 (Cyclobutane), C2' (Oxirane)
Number of Stereoisomers Four (RR, SS, RS, SR)
Preferred Substituent Position Equatorial on the puckered cyclobutane ring to minimize steric strain.
Primary Hyperconjugation Type σ → σ
Key Hyperconjugative Interactions Interactions between adjacent C-C and C-H bonding (σ) and antibonding (σ) orbitals within the cyclobutyl frame.
Effect of Puckering Enhances orbital overlap for hyperconjugation, stabilizing the puckered conformation relative to the planar state. nih.gov

Derivatization and Functionalization Strategies for 1 Oxiran 2 Yl Cyclobutyl Methanol

Strategic Modification of the Hydroxymethyl Group

The primary hydroxymethyl group serves as a key handle for a variety of chemical transformations, from the introduction of protecting groups to facilitate selective reactions elsewhere in the molecule, to its conversion into other functional moieties for chain extension and the formation of new carbon-carbon bonds.

Introduction of Protecting Groups for Selective Transformations

To achieve selective functionalization of either the oxirane ring or the cyclobutyl scaffold, the temporary protection of the highly reactive hydroxymethyl group is often a prerequisite. The choice of protecting group is critical and must be compatible with the conditions of subsequent reaction steps, particularly the sensitive nature of the epoxide ring. wikipedia.orgmasterorganicchemistry.com Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation and removal under mild conditions. openochem.org

Commonly employed silylating agents include trimethylsilyl (B98337) chloride (TMSCl) and the bulkier triisopropylsilyl chloride (TIPSCl), typically in the presence of a non-nucleophilic base such as imidazole (B134444) or triethylamine. openochem.org The TIPS group, due to its greater steric hindrance, offers enhanced stability towards a broader range of reaction conditions compared to the TMS group. openochem.org The selection between these and other silyl ethers depends on the desired level of stability.

Protecting GroupReagents for ProtectionConditions for DeprotectionStability Profile
Trimethylsilyl (TMS)TMSCl, Imidazole, DMFTBAF, THF; Acetic AcidSensitive to acidic and some basic conditions.
Triisopropylsilyl (TIPS)TIPSCl, Imidazole, DMFTBAF, THF; HF-PyridineMore robust than TMS, stable to a wider pH range.
tert-Butyldimethylsilyl (TBDMS)TBDMSCl, Imidazole, DMFTBAF, THF; HF-PyridineGreater stability than TMS, widely used.
Benzyl (Bn)Benzyl bromide, NaH, THFH₂, Pd/CStable to acidic and basic conditions, silyl deprotection reagents.

This table presents a selection of common protecting groups for primary alcohols and their general conditions for installation and removal. The choice of a specific protecting group for [1-(Oxiran-2-yl)cyclobutyl]methanol would require experimental optimization to ensure compatibility with the epoxide ring.

Conversion to Synthons for Carbon-Carbon Bond Formation

The hydroxymethyl group can be readily converted into a variety of synthons suitable for the construction of new carbon-carbon bonds. A primary route involves the oxidation of the alcohol to the corresponding aldehyde, [1-(oxiran-2-yl)cyclobutyl]carbaldehyde. This transformation can be achieved using a range of mild oxidizing agents to prevent over-oxidation or reaction with the epoxide. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are suitable for this purpose.

The resulting aldehyde is a versatile electrophile for carbon-carbon bond-forming reactions. For instance, it can undergo Grignard reactions to introduce alkyl, aryl, or vinyl substituents, leading to the formation of secondary alcohols. masterorganicchemistry.combyjus.commasterorganicchemistry.com Similarly, Wittig reactions allow for the conversion of the aldehyde to an alkene.

TransformationReagent/ReactionProduct Type
OxidationPCC, CH₂Cl₂Aldehyde
OxidationDess-Martin Periodinane, CH₂Cl₂Aldehyde
Grignard AdditionR-MgBr, THF then H₃O⁺Secondary Alcohol
Wittig ReactionPh₃P=CHR, THFAlkene
Aldol ReactionKetone, Base or Acidβ-Hydroxy Ketone

This table illustrates potential transformations of the hydroxymethyl group into valuable synthons and their subsequent reactions to form new carbon-carbon bonds.

Selective Functionalization of the Oxirane Ring

The three-membered oxirane ring is characterized by significant ring strain, rendering it susceptible to nucleophilic ring-opening reactions. libretexts.org This reactivity provides a powerful tool for introducing a wide range of functional groups in a regio- and stereocontrolled manner.

Chemo- and Regioselective Derivatization Through Ring-Opening

The ring-opening of the epoxide can be catalyzed by either acid or base, with the regioselectivity of the attack being a key consideration. libretexts.org Under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered carbon of the epoxide (an SN2-type mechanism). libretexts.org For this compound, this would be the terminal CH₂ group of the oxirane.

In contrast, acid-catalyzed ring-opening proceeds via a species with significant carbocationic character at the more substituted carbon. acs.org Therefore, nucleophilic attack is directed to the more substituted carbon atom of the epoxide ring. Lewis acids such as aluminum triflate (Al(OTf)₃) or cerium(III) chloride are known to catalyze the ring-opening of epoxides with various nucleophiles. rsc.orgresearchgate.net The presence of the neighboring hydroxymethyl group may also influence the regioselectivity through intramolecular hydrogen bonding or by acting as an internal nucleophile under certain conditions.

Catalyst/ConditionsNucleophileMajor Regioisomer
NaOH, H₂OH₂OAttack at the less substituted carbon
NaOMe, MeOHMeO⁻Attack at the less substituted carbon
H₂SO₄, H₂OH₂OAttack at the more substituted carbon
Al(OTf)₃, ROHROHAttack at the more substituted carbon
R₂CuLi, THFR⁻Attack at the less substituted carbon

This table summarizes the expected regiochemical outcomes for the nucleophilic ring-opening of the oxirane in this compound under various catalytic conditions.

Expanding the Scope of Functional Group Introduction

The nucleophilic ring-opening of the oxirane allows for the introduction of a diverse array of functional groups, leading to the formation of 1,2-difunctionalized products. A wide range of nucleophiles can be employed, including water (to form diols), alcohols (to form hydroxy ethers), amines (to form amino alcohols), thiols (to form hydroxy thioethers), and azide (B81097) (which can be subsequently reduced to an amine). researchgate.net

The choice of nucleophile and reaction conditions allows for precise control over the resulting molecular architecture. For example, the use of organocuprates provides a method for the introduction of carbon-based nucleophiles, forming new carbon-carbon bonds. nih.gov

Introduction of Ancillary Functionalities onto the Cyclobutyl Scaffold

The cyclobutane (B1203170) ring, while generally less reactive than the other functional groups in the molecule, can also be functionalized to introduce additional substituents and complexity. masterorganicchemistry.com Modern synthetic methods, particularly those involving C-H functionalization, have provided new avenues for the derivatization of saturated carbocycles. acs.orgnih.gov

Directed C-H functionalization strategies can be envisioned where the existing hydroxymethyl or a derivative thereof acts as a directing group to control the position of the new substituent. nih.govanr.fr For instance, palladium-catalyzed C-H arylation or olefination could potentially be employed to introduce aryl or vinyl groups at specific positions on the cyclobutane ring. acs.org Such transformations often require the use of a directing group, which could be installed on the hydroxymethyl moiety.

Furthermore, radical-based methods or transition-metal-catalyzed cross-coupling reactions of pre-functionalized cyclobutane derivatives (e.g., halogenated derivatives) offer alternative strategies for introducing new functionalities. rsc.orgnih.govorganic-chemistry.orgacs.org The synthesis of polysubstituted cyclobutanes is an active area of research, with methods like photoredox-catalyzed reactions showing promise for creating structurally diverse molecules. rsc.orgrsc.org

Functionalization StrategyPotential ReagentsType of Functionality Introduced
Directed C-H ArylationPd(OAc)₂, Ligand, Ar-IAryl group
Directed C-H OlefinationPd(OAc)₂, Ligand, AlkeneAlkenyl group
Radical HalogenationNBS, LightBromo group
[2+2] Cycloaddition (on a precursor)Alkene/Allene, Lewis AcidSubstituted cyclobutane

This table provides an overview of potential strategies for the functionalization of the cyclobutyl ring, which would likely require prior modification of the starting material or the use of advanced catalytic systems.

Applications of Derivatization in Chemical Probe Design and Scaffold Development

The molecule this compound is a noteworthy subject in medicinal chemistry due to its unique structural components: a strained cyclobutane ring, a reactive epoxide (oxirane), and a primary alcohol. This combination of a rigid, three-dimensional core with two distinct functional groups makes it an exceptionally versatile platform for creating diverse molecular libraries. The derivatization of this compound is a key strategy for developing sophisticated chemical probes and novel molecular scaffolds for drug discovery. While direct research on this specific molecule is not extensively documented, its potential can be inferred from the well-established chemistry of its constituent functional groups and the growing interest in cyclobutane-containing molecules in pharmaceutical development. nih.govresearchgate.net

The strategic value of the this compound scaffold lies in its sp³-rich, rigid three-dimensional structure, which provides a fixed orientation for appended functional groups, a desirable trait for escaping the "flatland" of traditional aromatic scaffolds. nih.govnih.govrsc.org The presence of two chemically distinct functional groups—the nucleophilic/acylatable alcohol and the electrophilic epoxide—serves as orthogonal handles for synthetic elaboration. nih.govrsc.orgsemanticscholar.org This allows for a modular and programmable approach to generating a wide array of derivatives.

The primary alcohol can be readily converted into esters, ethers, or oxidized to an aldehyde or carboxylic acid, providing a vector for introducing various substituents. Simultaneously, the epoxide ring is susceptible to ring-opening reactions by a wide range of nucleophiles, including amines, thiols, azides, and alcohols. researchgate.net This dual reactivity is the foundation for its application in building diverse chemical libraries from a single, well-defined core structure.

Scaffold and Fragment Library Development

In fragment-based drug discovery (FBDD), small, low-complexity molecules are screened for weak binding to a biological target, then optimized into more potent leads. vu.nlmdpi.com The this compound core is an ideal starting point for creating libraries of three-dimensional fragments. vu.nl The cyclobutane unit itself is increasingly valued as a bioisostere for larger or more flexible groups, offering improvements in metabolic stability and conformational rigidity. nih.gov

Derivatization strategies can be systematically applied to generate a library of related compounds with diverse physicochemical properties. For instance, reacting the epoxide with a panel of primary and secondary amines would yield a library of amino alcohol derivatives. Subsequent acylation or sulfonylation of the primary alcohol would add another layer of diversity. This approach allows for the rapid exploration of the chemical space around the central cyclobutane scaffold, which is crucial for identifying initial hits in a screening campaign. vu.nlru.nl

Table 1: Potential Derivatization Reactions for Scaffold Development

Functional Group Reaction Type Reagent Class Resulting Functional Group Application in Scaffold Design
Epoxide Nucleophilic Ring-Opening Amines (R-NH₂) β-Amino alcohol Introduces basic centers, hydrogen bond donors/acceptors.
Nucleophilic Ring-Opening Thiols (R-SH) β-Thio alcohol Adds sulfur-based functionality, potential for metal binding or specific interactions.
Nucleophilic Ring-Opening Azide (NaN₃) β-Azido alcohol Precursor for amines (via reduction) or triazoles (via cycloaddition). nih.govyoutube.com
Nucleophilic Ring-Opening Alcohols/Phenols (R-OH) β-Alkoxy/Aryloxy alcohol Modulates lipophilicity and introduces ether linkages.
Primary Alcohol Esterification Carboxylic Acids / Acyl Halides Ester Varies steric bulk and electronic properties; can act as a prodrug moiety.
Etherification Alkyl Halides Ether Increases lipophilicity, removes hydrogen-bonding donor capability.
Oxidation Mild Oxidizing Agents Aldehyde Reactive handle for further modifications (e.g., reductive amination).
Oxidation Strong Oxidizing Agents Carboxylic Acid Introduces an acidic center, key for salt formation and hydrogen bonding.

Chemical Probe Design

Chemical probes are essential tools in chemical biology for studying the function of proteins and other biomolecules in their native environment. chemrxiv.org The design of such probes often requires a scaffold that can be modified to include three key components: a pharmacophore that binds to the target, a reactive group for covalent labeling (for certain probe types), and a reporter tag for detection or enrichment.

The this compound structure is well-suited for this purpose. The epoxide ring, being an electrophile, can act as a reactive group to form a covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) in a protein's binding site. This is the basis for creating activity-based probes (ABPs) that report on the functional state of an enzyme.

Furthermore, the scaffold can be derivatized to include bioorthogonal handles, which are functional groups that react selectively with a partner group while remaining inert to the complex biological milieu. nih.govexlibrisgroup.com For example, ring-opening the epoxide with sodium azide introduces an azide moiety. The primary alcohol could be modified with propargyl bromide to install a terminal alkyne. These azide and alkyne groups are the cornerstone of "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or its strain-promoted variant (SPAAC). nih.govyoutube.com A probe containing such a handle can be administered to cells or organisms; after it binds to its target, a reporter molecule (e.g., a fluorophore or biotin) bearing the complementary handle can be "clicked" on for visualization or affinity purification. nih.gov

Table 2: Strategies for Chemical Probe Synthesis from this compound

Probe Component Derivatization Strategy Example Reagent Resulting Structure Application
Reactive Group Direct use of epoxide - The intact epoxide ring Covalent labeling of nucleophilic residues in a protein active site.
Bioorthogonal Handle (Azide) Epoxide ring-opening Sodium Azide (NaN₃) β-Azido alcohol derivative Enables post-labeling via Click Chemistry (CuAAC or SPAAC) for target identification. nih.govnih.gov
Bioorthogonal Handle (Alkyne) Etherification of alcohol Propargyl Bromide Propargyl ether derivative Provides an alternative Click Chemistry handle for bioorthogonal ligation. youtube.com
Reporter Tag Attachment Esterification of alcohol A carboxylic acid-containing fluorophore Fluorescent ester derivative Creates a probe for direct fluorescence-based detection of binding events.
Pharmacophore Attachment Derivatization of either handle A known ligand with a suitable functional group Conjugate of the scaffold and the pharmacophore Directs the probe to a specific protein or protein family of interest.

Advanced Applications in Chemical Research

[1-(Oxiran-2-yl)cyclobutyl]methanol as a Versatile Building Block in Complex Organic Synthesis

The combination of a cyclobutane (B1203170) and an epoxide ring in this compound makes it a valuable chiral building block for the synthesis of complex organic molecules, including natural products and bioactive compounds. chemistryviews.orgresearchgate.net The strained cyclobutane moiety is a key structural feature in numerous natural products with interesting biological activities. kib.ac.cnbohrium.comnih.govresearchgate.net Synthetic strategies often rely on the controlled functionalization and ring-opening of such strained systems to construct intricate molecular architectures. nih.govrsc.org

The epoxide ring of this compound is highly susceptible to nucleophilic attack, allowing for regioselective and stereoselective ring-opening reactions. acs.org This reactivity can be exploited to introduce a variety of functional groups. For instance, treatment with a carbanion could lead to the opening of the epoxide, followed by intramolecular cyclization to form highly strained and complex polycyclic systems. rsc.org The primary alcohol functionality provides a handle for further synthetic modifications, such as oxidation to an aldehyde or carboxylic acid, or esterification and etherification reactions.

The cyclobutane ring itself can undergo various transformations. Ring expansion reactions, for example, can provide access to cyclopentane (B165970) derivatives, a common motif in many natural products. ugent.bemdpi.com The inherent strain of the four-membered ring can also be harnessed to drive specific chemical reactions. nih.govacs.org

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
OxiraneNucleophilic Ring-OpeningDiols, amino alcohols, ether alcohols
AlcoholOxidationAldehydes, carboxylic acids
AlcoholEsterification/EtherificationEsters, ethers
CyclobutaneRing ExpansionCyclopentane derivatives
CyclobutaneC-H FunctionalizationSubstituted cyclobutanes

The strategic combination of these reactions allows for the elaboration of the this compound scaffold into a wide array of complex target molecules.

Development of Novel Reagents and Catalysts Based on the Cyclobutyl-Oxirane-Methanol Scaffold

The distinct trifunctional nature of this compound makes it an attractive scaffold for the design of novel reagents and catalysts. The development of catalysts that can control which C-H bond in a molecule is functionalized is a significant area of research. nih.gov The cyclobutane core of this molecule presents multiple C-H bonds that could be targeted for selective functionalization, leading to the creation of chiral ligands for asymmetric catalysis.

For example, the primary alcohol could be modified to incorporate a phosphine (B1218219) or amine moiety, which are common coordinating groups in transition metal catalysts. The chirality inherent in the molecule, arising from the substituted oxirane and cyclobutane rings, could then be transferred to the catalytic process, enabling enantioselective transformations. The rigidity of the cyclobutane scaffold can also play a crucial role in defining the geometry of the catalyst's active site, influencing its selectivity.

Furthermore, the epoxide functionality could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture and potentially recycled. The development of such catalysts is a key goal in green chemistry.

Exploration in Polymer and Material Science Precursor Chemistry

The presence of both an epoxide and an alcohol group makes this compound a promising precursor for the synthesis of novel polymers and materials. Epoxide-containing polymers are widely used as adhesives, coatings, and composites due to their excellent mechanical properties and chemical resistance. tdl.org The ring-opening polymerization of the epoxide in this compound, potentially initiated by the alcohol group of another monomer unit, could lead to the formation of polyethers with pendant cyclobutane rings.

These pendant cyclobutane groups would introduce unique properties to the polymer. The strained nature of the cyclobutane ring can act as a "mechanophore," a chemical unit that responds to mechanical stress. acs.org This could lead to the development of self-healing materials or polymers that change their properties in response to mechanical force. The cyclobutane rings could also be functionalized post-polymerization to introduce other desired properties.

Moreover, the bifunctional nature of the diol that would result from the hydrolysis of the epoxide allows for the synthesis of polyesters and polyurethanes through condensation polymerization. nih.gov The incorporation of the cyclobutane moiety into the polymer backbone would significantly influence the material's thermal and mechanical properties.

Table 2: Potential Polymer Architectures from this compound

Polymerization TypeMonomer FunctionalityResulting Polymer TypePotential Properties
Ring-Opening PolymerizationEpoxidePolyether with pendant cyclobutane ringsMechanically responsive, functionalizable
Condensation PolymerizationDiol (from epoxide hydrolysis)Polyester, PolyurethaneModified thermal and mechanical properties

Contribution to the Design of Strained-Ring Molecular Architectures

The synthesis and study of molecules containing strained rings is a fundamental area of organic chemistry that pushes the boundaries of our understanding of chemical bonding and reactivity. nih.govacs.org this compound, with its combination of a four-membered and a three-membered ring, is an excellent model system for studying the chemistry of strained molecules.

The inherent strain energy of the cyclobutane and oxirane rings is a driving force for a variety of chemical transformations. nih.govnih.govacs.org For example, the release of this strain can facilitate ring-opening reactions, ring expansions, and rearrangements that would otherwise be energetically unfavorable. ugent.bemdpi.comrsc.org The study of these reactions provides valuable insights into reaction mechanisms and can lead to the discovery of new synthetic methodologies.

Furthermore, the rigid and well-defined three-dimensional structure of the cyclobutyl-oxirane scaffold makes it a useful component in the design of complex molecular architectures with specific shapes and functionalities. The ability to stereoselectively functionalize the molecule allows for the precise placement of chemical groups in space, which is crucial for applications in areas such as molecular recognition and supramolecular chemistry. The development of methods for the synthesis of spirocyclic epoxides containing a cyclobutane motif is an active area of research, highlighting the importance of such structures as modular building blocks. nih.gov

Q & A

Q. What are the optimal synthetic routes for [1-(Oxiran-2-yl)cyclobutyl]methanol, and how do reaction conditions influence yield and purity?

The synthesis typically involves epoxidation of a cyclobutylmethanol precursor. A common method uses m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (0–5°C) to stabilize the epoxide ring . Key parameters include:

ParameterDetails
Starting MaterialCyclobutylmethanol derivatives
Epoxidizing Agentm-CPBA or other peracids
SolventDichloromethane, THF
Temperature0–5°C (to prevent epoxide ring degradation)
Industrial-scale methods may optimize solvent choice (e.g., ethyl acetate for easier separation) and catalyst loading. Impurities often arise from incomplete epoxidation or ring-opening side reactions, necessitating column chromatography or recrystallization for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify the cyclobutyl protons (δ 1.5–2.5 ppm), hydroxymethyl group (δ 3.4–3.8 ppm), and oxirane protons (δ 3.1–3.3 ppm) .
  • IR : Peaks at ~3400 cm⁻¹ (O–H stretch) and 1250–950 cm⁻¹ (epoxide C–O–C) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 156.22 (C₉H₁₆O₂) and fragmentation patterns validate the structure .

Q. What are the primary chemical reactions involving the epoxide ring in this compound?

The oxirane ring undergoes:

  • Nucleophilic Substitution : Amines (e.g., NH₃) or thiols open the ring, forming diols or thioethers. Acidic/basic conditions dictate regioselectivity (e.g., acidic hydrolysis favors carbocation formation) .
  • Reduction : LiAlH₄ reduces the epoxide to a 1,2-diol .
  • Oxidation : Under strong oxidants (e.g., KMnO₄), the hydroxymethyl group converts to a carboxylic acid .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of epoxide ring-opening reactions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:

  • Acidic Conditions : Protonation of the epoxide oxygen leads to carbocation formation at the more substituted carbon, favoring Markovnikov addition .
  • Enzymatic Hydrolysis : Epoxide hydrolases (e.g., human EPHX1) exhibit enantioselectivity, which can be studied via molecular docking (AutoDock Vina) .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in enzyme inhibition studies (e.g., epoxide hydrolases) may arise from:

  • Reaction Medium : Aqueous vs. nonpolar solvents alter substrate accessibility.
  • Enzyme Isoforms : Human vs. bacterial epoxide hydrolases have divergent active-site geometries.
    Validation Steps :

Replicate assays under standardized conditions (pH 7.4, 37°C).

Use isothermal titration calorimetry (ITC) to quantify binding affinities.

Compare results with structurally analogous epoxides (e.g., styrene oxide) .

Q. How can this compound serve as a chiral building block in asymmetric synthesis?

The compound’s stereogenic centers enable enantioselective synthesis of:

  • Pharmaceutical Intermediates : E.g., β-blockers or antiviral agents via epoxide ring-opening with chiral amines.
  • Methodology : Use Sharpless asymmetric dihydroxylation or Jacobsen kinetic resolution to isolate enantiomers. HPLC with chiral columns (e.g., Chiralpak AD-H) confirms enantiomeric excess (>95%) .

Q. What are the challenges in scaling up synthesis while maintaining epoxide ring stability?

  • Thermal Degradation : Elevated temperatures (>50°C) cause ring-opening. Solutions include microreactors for precise temperature control.
  • Oxygen Sensitivity : Epoxides oxidize to peroxides; inert atmospheres (N₂/Ar) and antioxidants (BHT) mitigate this.
  • Purification : Distillation under reduced pressure (e.g., 0.1 mmHg at 40°C) avoids decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.